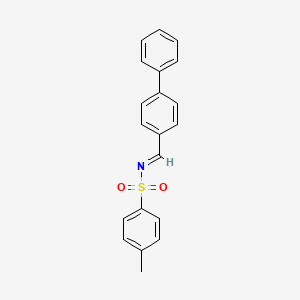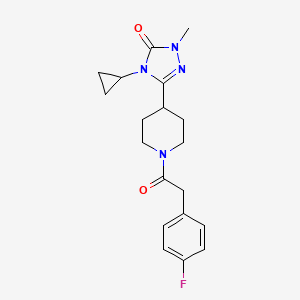
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds related to 1,2,4-triazoles, like 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, have been synthesized and structurally characterized. Studies involving single crystal X-ray diffraction show the presence of various intermolecular interactions in these compounds, which play a significant role in molecular packing and are evaluated through computational methods (Shukla et al., 2017).
2. Biological Activity
- Antibacterial and Antimicrobial Properties : Derivatives of 1,2,4-triazoles, closely related to the compound , have been evaluated for their antibacterial and antimicrobial activities. For instance, certain fluoroquinolones derived from these compounds have shown significant antibacterial activity against various bacterial strains, including multidrug-resistant strains (Huang et al., 2010).
- Antimycobacterial Activity : Some triazole derivatives exhibit promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Kumar et al., 2008).
3. Imaging and Diagnostic Applications
- PET Imaging for Fatty Acid Amide Hydrolase : Certain triazole derivatives, similar in structure, have been developed as PET tracers for imaging fatty acid amide hydrolase in animal brains. This indicates potential applications in neurological research and diagnostics (Kumata et al., 2015).
4. Enzyme Inhibition Studies
- Inhibition of Acetylcholinesterase and Other Enzymes : Triazole bearing azinane analogues, closely related to the compound, have been synthesized and found to be effective inhibitors of enzymes like acetylcholinesterase, indicating potential therapeutic applications for diseases like Alzheimer’s (Asif et al., 2022).
5. Crystallography and Molecular Docking
- Structural Characterization and Docking Studies : Studies involving crystallography and molecular docking of related triazole compounds have provided insights into their molecular stabilities and potential as EGFR inhibitors, highlighting their relevance in cancer research (Karayel, 2021).
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-22-19(26)24(16-6-7-16)18(21-22)14-8-10-23(11-9-14)17(25)12-13-2-4-15(20)5-3-13/h2-5,14,16H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPISIVDJCTTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


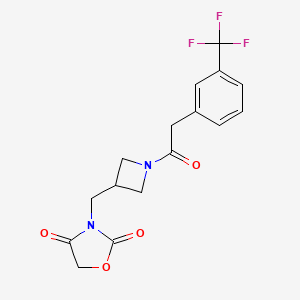
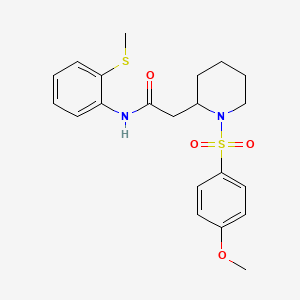
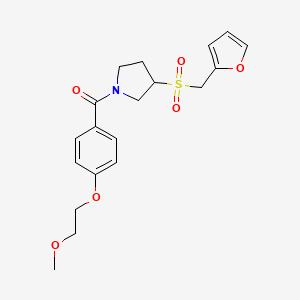
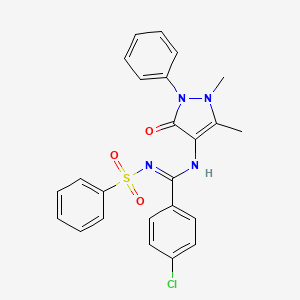
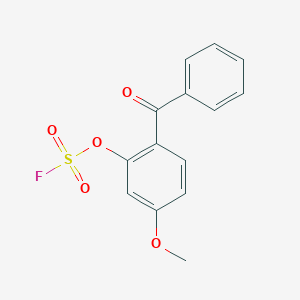

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

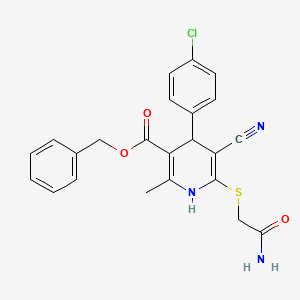
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)
![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)

